Lenalidomide-5'-CO-PEG3-propargyl
Description
Lenalidomide-5'-CO-PEG3-propargyl is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation (TPD). It comprises three key components:
- E3 ligase ligand: Derived from lenalidomide, which binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex.
- Linker: A triethylene glycol (PEG3) spacer that connects the ligand to the functional group.
- Propargyl group: A terminal alkyne for click chemistry conjugation with azide-containing target protein ligands.
This compound (molecular formula: C₂₃H₂₇N₃O₇, molecular weight: 457.483) is optimized for modular assembly of PROTACs, enabling rapid exploration of protein degradation strategies . Its purity (≥95% by HPLC) and stability under refrigerated storage make it suitable for research applications.
Properties
Molecular Formula |
C23H27N3O7 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanamide |
InChI |
InChI=1S/C23H27N3O7/c1-2-8-31-10-12-33-13-11-32-9-7-21(28)24-17-3-4-18-16(14-17)15-26(23(18)30)19-5-6-20(27)25-22(19)29/h1,3-4,14,19H,5-13,15H2,(H,24,28)(H,25,27,29) |
InChI Key |
UGTVORPNKCDDFL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Lenalidomide-5'-CO-PEG3-Propargyl vs. Lenalidomide-5'-CO-PEG7-Propargyl
| Property | This compound | Lenalidomide-5'-CO-PEG7-Propargyl |
|---|---|---|
| Molecular Formula | C₂₃H₂₇N₃O₇ | C₃₁H₄₃N₃O₁₁ |
| Molecular Weight | 457.483 | 633.695 |
| PEG Chain Length | 3 ethylene glycol units | 7 ethylene glycol units |
| Solubility (Predicted) | Moderate in polar solvents | Higher due to extended PEG chain |
| Flexibility of Linker | Intermediate | High |
| Applications | Balanced cell permeability/degradation | Enhanced solubility for in vitro use |
Key Differences :
This compound vs. Lenalidomide-5'-Acetamido-O-PEG1-Propargyl
| Property | This compound | Lenalidomide-5'-Acetamido-O-PEG1-Propargyl |
|---|---|---|
| Functional Group | Carbonyl (CO) | Acetamido (NHCOCH₃) |
| PEG Chain Length | 3 units | 1 unit |
| Molecular Formula | C₂₃H₂₇N₃O₇ | C₂₀H₂₁N₃O₆ |
| Molecular Weight | 457.483 | 399.403 |
| Reactivity | Alkyne for click chemistry | Alkyne with altered steric hindrance |
Key Differences :
- The shorter PEG chain reduces flexibility but improves synthetic simplicity .
This compound vs. Other Lenalidomide-PEG Derivatives
Tenova Pharmaceuticals offers a range of lenalidomide derivatives with PEG chains varying from PEG1 to PEG7 (e.g., Lenalidomide-5'-CO-PEG1-propargyl, Lenalidomide-5'-acetamido-O-PEG3-propargyl). Key trends include:
- PEG Length : Longer PEG chains (e.g., PEG7) enhance solubility but may compromise PROTAC efficiency due to steric bulk.
- Functional Groups : Substitutions like acetamido vs. carbonyl alter electronic properties and conjugation efficiency.
- Cost and Availability : As of 2025, the PEG3 variant is priced at $490.00 per unit, while acetamido-PEG derivatives are listed at $0.00 (unavailable for purchase) .
Research Findings and Practical Considerations
- Synthetic Utility : The propargyl group enables rapid conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of PROTAC assembly.
- Stability: All Tenova Pharma derivatives require refrigerated storage (2–8°C) and have a 12-month shelf life, consistent with industry standards for research-grade compounds .
Q & A
Q. How can researchers ensure data integrity when managing large-scale PROTAC screening datasets?
- Electronic Data Capture (EDC) : Use validated platforms (e.g., REDCap) with audit trails and role-based access. Perform source data verification (SDV) for 10% of randomly selected entries.
- Quality Assurance : Conduct routine audits per ICH-GCP guidelines, including cross-checking raw data (e.g., lab notebooks) against eCRFs .
Tables
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